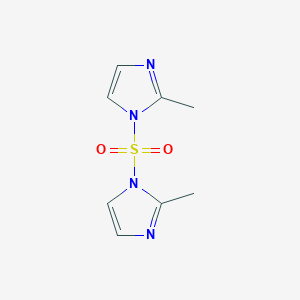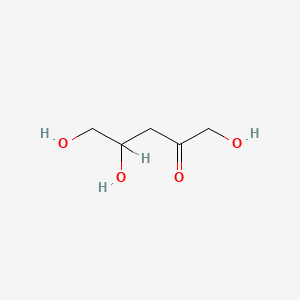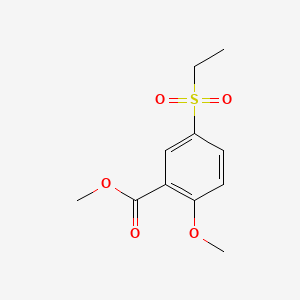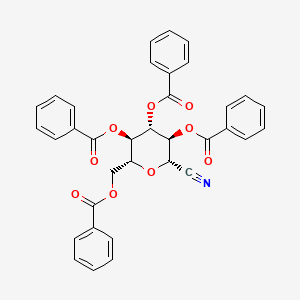
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a derivative of D-glucopyranose, a monosaccharide. This compound is characterized by the presence of benzoyl groups at the 2, 3, 4, and 6 positions of the glucopyranose ring and a cyanide group attached to the anomeric carbon. It is commonly used in organic synthesis and carbohydrate chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-glucopyranose with benzoyl groups. This can be achieved by reacting D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The resulting tetra-O-benzoyl derivative is then treated with a cyanide source, such as trimethylsilyl cyanide, to introduce the cyanide group at the anomeric position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzoyl groups can undergo oxidation reactions, leading to the formation of benzoic acid derivatives.
Reduction: The cyanide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl amine.
Substitution: Various substituted glucopyranosyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is widely used in scientific research, particularly in the fields of organic synthesis and carbohydrate chemistry. It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides. In medicinal chemistry, it is used to prepare glycosylated compounds with potential therapeutic applications. Additionally, it is employed in the study of enzyme mechanisms and carbohydrate-protein interactions.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide involves its reactivity towards nucleophiles and electrophiles. The benzoyl groups provide steric protection to the glucopyranose ring, while the cyanide group can participate in nucleophilic addition reactions. The compound can interact with enzymes and proteins through its functional groups, influencing biochemical pathways and molecular targets.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose
Comparison: 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity compared to its analogs. The benzoyl groups provide stability and protection, making it suitable for various synthetic applications. In contrast, the benzyl and acetyl derivatives are more commonly used for different types of glycosylation reactions and protecting group strategies.
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHRAWZFZMGIKG-JWXZHISWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457830 |
Source


|
| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286369-05-9 |
Source


|
| Record name | (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
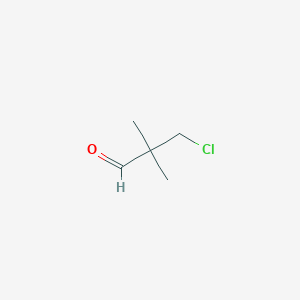
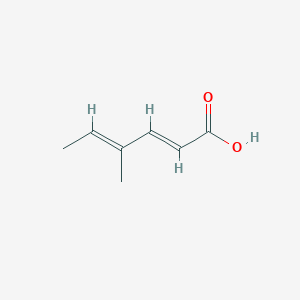
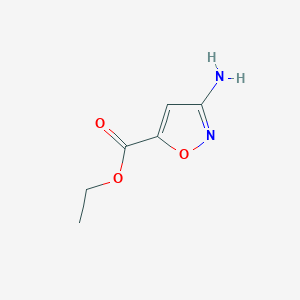

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
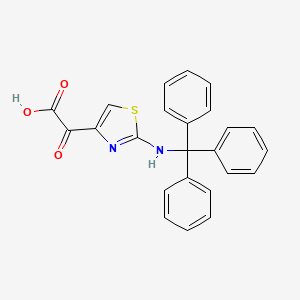
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
